molecular formula C17H14N2 B14657209 2-(1H-Indol-3-yl)-1,2-dihydroquinoline CAS No. 52191-67-0

2-(1H-Indol-3-yl)-1,2-dihydroquinoline

Cat. No.: B14657209
CAS No.: 52191-67-0
M. Wt: 246.31 g/mol
InChI Key: NEYACRZILQBYSX-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1,2-dihydroquinoline is a heterocyclic compound that features both an indole and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with quinoline derivatives under specific conditions. For instance, the reaction of 2-(1H-indol-3-yl)acetic acid with quinoline in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

2-(1H-Indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-1,2-dihydroquinoline is unique due to its combined indole and dihydroquinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

52191-67-0

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1,2-dihydroquinoline

InChI

InChI=1S/C17H14N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,17-19H

InChI Key

NEYACRZILQBYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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